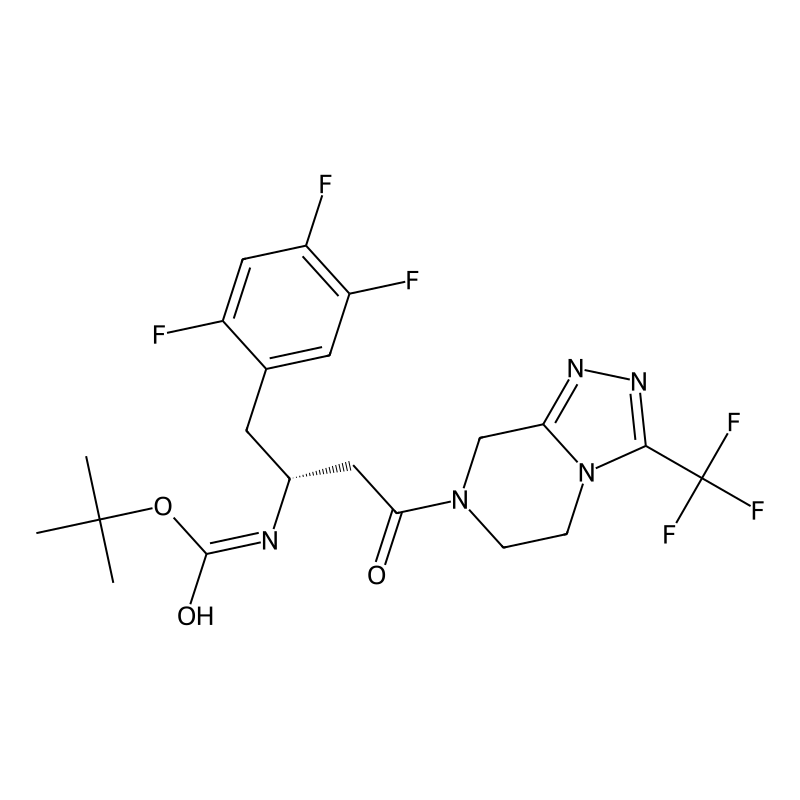

N-Boc-Sitagliptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization

N-Boc-Sitagliptin serves as an intermediate in the synthesis of Sitagliptin. Its chemical structure and properties are crucial for researchers to understand the reaction pathway and optimize the production process of Sitagliptin. Studies have investigated the synthesis and characterization of N-Boc-Sitagliptin, providing detailed information on its spectroscopic properties and purity analysis []. These studies are essential for ensuring the quality and consistency of Sitagliptin production.

Impurity Profiling and Quality Control

The presence of impurities, including N-Boc-Sitagliptin, can potentially affect the safety and efficacy of a drug product. Therefore, impurity profiling and control are critical aspects of pharmaceutical development. Researchers have established methods for identifying and quantifying N-Boc-Sitagliptin and other impurities in Sitagliptin. These methods ensure that the impurity levels remain within acceptable limits as per regulatory requirements [, ].

N-Boc-Sitagliptin is a derivative of sitagliptin, which is a well-known dipeptidyl peptidase 4 inhibitor used in the treatment of type 2 diabetes. The compound features a tert-butoxycarbonyl (Boc) protective group that enhances its stability and facilitates its synthesis. The molecular formula for N-Boc-Sitagliptin is , and it has been identified as a crucial intermediate in the synthesis of sitagliptin itself .

The synthesis of N-Boc-Sitagliptin primarily involves coupling reactions between a Boc-protected amino acid and triazolopyrazine derivatives. The typical reaction pathway includes:

- Coupling Reaction: An N-Boc-protected carboxylic acid is reacted with triazolopyrazine hydrochloride using coupling reagents such as 1,1-carbonyldiimidazole or diphenyl phosphite. This step is crucial for forming the backbone of N-Boc-Sitagliptin .

- Deprotection: Following the coupling, the Boc group can be removed to yield sitagliptin, typically using acidic conditions .

Several methods have been developed for synthesizing N-Boc-Sitagliptin:

- Conventional Coupling: The most common method involves the coupling of an N-Boc-protected amino acid with triazolopyrazine hydrochloride under standard conditions using various coupling agents .

- Asymmetric Synthesis: Recent advancements include asymmetric synthesis approaches that enhance yield and enantiomeric purity, utilizing catalysts such as benzoic acid or chiral secondary amines .

- Improved Processes: Innovations have focused on reducing costs and improving efficiency by employing less expensive reagents and milder reaction conditions, such as room temperature reactions .

N-Boc-Sitagliptin is primarily utilized in pharmaceutical research and development as an intermediate in synthesizing sitagliptin. Its importance lies in:

- Drug Development: Serving as a key building block for creating various formulations of sitagliptin.

- Research: Facilitating studies on Dipeptidyl Peptidase 4 inhibitors and their effects on glucose metabolism.

Research into the interactions of N-Boc-Sitagliptin with biological systems has primarily focused on its conversion to sitagliptin. Studies indicate that once deprotected, sitagliptin effectively interacts with Dipeptidyl Peptidase 4, leading to significant pharmacological effects . Interaction studies often assess:

- Binding Affinity: Evaluating how well sitagliptin binds to its target enzyme.

- Metabolic Stability: Analyzing how modifications like the Boc group affect stability and bioavailability.

N-Boc-Sitagliptin shares structural similarities with several other compounds used in diabetes management. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sitagliptin | C₁₉H₂₄F₆N₄O₁ | Active Dipeptidyl Peptidase 4 inhibitor |

| Vildagliptin | C₂₁H₂₄F₃N₃O₁ | Similar mechanism but different chemical structure |

| Saxagliptin | C₂₁H₂₈N₄O₂ | Distinct structure with different binding properties |

| Linagliptin | C₂₂H₂₈N₄O₂ | Longer half-life and different pharmacokinetics |

N-Boc-Sitagliptin's unique feature lies in its protective Boc group, which enhances stability during synthesis and allows for controlled release into biological systems upon deprotection.

Phase-transfer catalyzed aza-Michael addition represents a sophisticated approach for the enantioselective synthesis of N-Boc-Sitagliptin, utilizing the unique properties of chiral quaternary ammonium catalysts to facilitate stereoselective carbon-nitrogen bond formation [2] [8]. The methodology employs tert-butyl β-naphthylmethoxycarbamate as the nucleophilic nitrogen source, which undergoes conjugate addition to α,β-unsaturated ketone substrates under phase-transfer conditions [8] [9].

The key reaction involves the use of (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one as the Michael acceptor, with quinine-derived C(9)-urea ammonium catalysts serving as the chiral phase-transfer agents [2] [8]. The reaction proceeds through formation of an ionic complex between the carbamate nucleophile and the quaternary ammonium cation, creating a chiral environment that controls the stereochemical outcome of the addition [8].

Optimized reaction conditions for this transformation include toluene as the organic solvent at temperatures of -20°C, with aqueous potassium hydroxide serving as the base [8]. The concentration of the reaction mixture significantly influences both chemical yield and enantioselectivity, with optimal results achieved at 0.05 M concentration [8]. Under these conditions, the aza-Michael adduct is obtained in 94% yield with 96% enantiomeric excess [2] [8].

The phase-transfer mechanism involves π-π stacking interactions between the quinoline group of the catalyst and the β-naphthyl group of the carbamate substrate, which contribute to conformational rigidity and enhanced stereoselectivity [8]. Additionally, hydrogen bonding interactions between the C(9) urea group of the catalyst and the enone substrate further stabilize the transition state [8].

Subsequent transformations of the aza-Michael adduct include Baeyer-Villiger oxidation to form the corresponding ester, followed by hydrolysis and amide coupling reactions [2] [8]. The overall synthetic sequence provides (R)-sitagliptin in seven steps with 41% overall yield and 96% enantiomeric excess [2] [8].

Enantioselective Organocatalytic Approaches

Enantioselective organocatalytic methodologies have emerged as powerful tools for N-Boc-Sitagliptin synthesis, particularly through tandem aza-Michael/hemiacetal reactions catalyzed by chiral secondary amines [1] [5] [18]. The approach utilizes (E)-4-(2,4,5-trifluorophenyl)but-2-enal as the electrophilic component and N-Boc-protected hydroxylamine as the nucleophilic partner [1] [5].

The organocatalytic system employs (S)-diphenylprolinol-trimethylsilyl ether as the chiral catalyst in combination with Brønsted acid additives [1] [5] [22]. The acidity of the Brønsted acid component plays a crucial role in determining the reaction outcome, with p-nitrobenzoic acid (pKa = 3.47) providing optimal results [5] [22]. Under these conditions, the N-Boc hemiacetal intermediate is obtained as a single product in 84% yield with 92% enantiomeric excess [5] [22].

The mechanism involves initial formation of an enamine intermediate between the aldehyde substrate and the organocatalyst, followed by nucleophilic attack of the N-Boc-protected hydroxylamine [5]. The Brønsted acid activates the formyl group of the aza-Michael addition adduct, facilitating intramolecular hemiacetal formation to complete the tandem reaction [5] [22].

Temperature control is critical for achieving high enantioselectivity, with reactions conducted at 0°C in chloroform solvent [5] [22]. Catalyst loadings of 20 mol% of the chiral secondary amine and 20 mol% of the Brønsted acid additive are typically employed [5] [22].

The hemiacetal intermediate undergoes subsequent oxidation using sodium chlorite/hydrogen peroxide/sodium dihydrogen phosphate system, followed by hydrogenation to provide the chiral β-amino acid derivative [18]. The overall synthetic route from (E)-4-(2,4,5-trifluorophenyl)but-2-enal to sitagliptin phosphate monohydrate proceeds in 54% overall yield [1] [5].

Boc-Protection Mechanisms in Amine Functionalization

The tert-butoxycarbonyl (Boc) protecting group serves as a crucial element in N-Boc-Sitagliptin synthesis, providing both stability and reactivity control during the synthetic sequence [11] [12]. The Boc group is introduced through reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, typically in the presence of triethylamine [11].

The mechanism of Boc protection involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of (Boc)₂O, followed by elimination of tert-butyl carbonate [11]. The reaction proceeds efficiently at room temperature in dichloromethane solvent, with the base serving to neutralize the hydrochloride salts of primary amines and facilitate imine formation [11].

The versatility of the Boc protecting group enables selective functionalization of amino compounds while maintaining the protected amine functionality intact [11] [12]. The electron-withdrawing nature of the carbamate group reduces the nucleophilicity of the protected amine, preventing unwanted side reactions during subsequent synthetic transformations [12].

Deprotection of the N-Boc group is accomplished under acidic conditions, typically using hydrochloric acid in methanol or ethyl acetate [3]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of tert-butyl cation and carbon dioxide to regenerate the free amine [3]. Industrial processes utilize optimized deprotection conditions with ethyl acetate as solvent and controlled pH adjustment to minimize degradation products [3].

The hydrolysis reaction of Boc-Sitagliptin to sitagliptin proceeds with yields of 91-92% under optimized conditions, demonstrating the effectiveness of the Boc protecting group strategy [3]. Temperature control at 20-30°C and reaction times of 0.3-16.0 hours provide optimal balance between conversion and product stability [3].

Optimization of Reaction Conditions for Industrial Scale-Up

Industrial scale-up of N-Boc-Sitagliptin synthesis requires careful optimization of reaction parameters to ensure consistent yields, enantioselectivity, and cost-effectiveness [13] [25]. Temperature control emerges as a critical factor, with optimal ranges varying depending on the specific synthetic transformation employed [13] [25].

For asymmetric hydrogenation processes, rhodium-catalyzed reductions utilizing tBu JOSIPHOS ligands achieve high enantioselectivity with catalyst loadings as low as 0.15 mol% [25]. The dehydrositagliptin intermediate can be prepared in three steps in one pot and directly isolated in 82% yield with greater than 99.6% purity [25]. This environmentally friendly approach reduces total waste generation and eliminates aqueous waste streams compared to first-generation synthetic routes [25].

Nickel-catalyzed asymmetric hydrogenation provides an earth-abundant alternative to precious metal catalysts, achieving greater than 99% yield with 75-92% enantiomeric excess for the key sitagliptin intermediate [21]. The process demonstrates scalability to 10-gram quantities with consistent yield and enantioselectivity across multiple batches [21]. Catalyst loadings can be reduced to 3 mol% at larger scales while maintaining greater than 95% yield [21].

Process optimization includes chiral resolution techniques using (R)- and (S)-phenylethylamines to enhance enantiomeric purity [21]. The partially enantioenriched N-Boc-amino acid intermediates provide greater than 99.5% enantiomeric excess after resolution [21].

Solvent selection plays a crucial role in process economics and environmental impact, with dichloromethane, toluene, and ethyl acetate serving as preferred solvents for different synthetic steps [8] [13]. Reaction concentrations are optimized to balance productivity with selectivity, typically ranging from 0.05 M to 0.25 M depending on the specific transformation [8].

Comparative Analysis of Synthetic Routes in Patent Literature

Patent literature reveals multiple synthetic approaches to N-Boc-Sitagliptin, each offering distinct advantages in terms of yield, selectivity, and industrial practicality [3] [13] [17]. A comprehensive comparison of these methodologies provides insights into the evolution of synthetic strategies and their relative merits.

| Synthetic Route | Overall Yield | Key Steps | Catalyst System | Enantiomeric Excess |

|---|---|---|---|---|

| Phase-Transfer Catalyzed | 41% | 7 steps | Quinine-derived C(9)-urea | 96% |

| Organocatalytic Hemiacetal | 54% | 6 steps | Diphenylprolinol-TMS | 92% |

| Asymmetric Hydrogenation | 65% | 5 steps | Rh/tBu JOSIPHOS | >99% |

| Nickel-Catalyzed | >99% | 4 steps | Ni/chiral ligand | 75-92% |

The asymmetric hydrogenation route demonstrates superior overall efficiency with 65% isolated yield and exceptional enantiomeric excess [25]. This methodology has been successfully implemented on manufacturing scale, providing cost-effective production with minimal environmental impact [25].

Patent US20120108598A1 describes novel processes for preparation of enantiomerically enriched β-amino acid derivatives, emphasizing the importance of mandelic acid derivatives in chiral resolution [17]. The methodology provides pharmaceutical-grade intermediates suitable for large-scale production [17].

Chinese patent CN112209931A focuses on process improvements for Boc-Sitagliptin hydrolysis, utilizing ethyl acetate as solvent to minimize degradation and maximize yield [3]. The optimized conditions achieve 91-92% yield with reduced impurity formation compared to traditional methanol-based processes [3].

The comparative analysis reveals that while organocatalytic approaches offer metal-free alternatives, asymmetric hydrogenation methods provide superior overall efficiency for industrial applications [25]. The choice of synthetic route depends on factors including raw material availability, environmental considerations, and economic constraints specific to each manufacturing context [25].

X-ray Crystallographic Studies of Crystal Packing

N-Boc-Sitagliptin crystallizes in the monoclinic P₂₁ space group with unit cell parameters a = 11.97 Å, b = 5.99 Å, c = 12.23 Å, α = 90.00°, β = 100.95°, and γ = 90.00° [1]. The asymmetric unit contains two molecules, yielding a calculated density that accommodates the molecular framework efficiently within the crystal lattice. Three-dimensional electron diffraction analysis revealed a resolution of 0.90 Å with 87.6% completeness and an R-factor of 14.55%, indicating high-quality structural determination [1].

The crystal architecture demonstrates that sitagliptin molecules stack along the c-axis with the imidazole ring positioned perpendicular to the aromatic portion, a configuration resulting from the conformational twist imposed by the aliphatic bridge [1]. Crystal packing stabilization occurs primarily through intermolecular hydrogen bonding interactions between amino groups and carbonyl oxygen atoms on adjacent molecules. Two distinct hydrogen bonding patterns were identified: intramolecular hydrogen bonding between protons on the amino group and oxygen atoms at a distance of 2.425 Å, and intermolecular hydrogen bonding between amino protons and nitrogen atoms on neighboring molecules at 2.32 Å [1].

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P₂₁ |

| Unit Cell Dimensions (Å) | a = 11.97, b = 5.99, c = 12.23 |

| Unit Cell Angles (°) | α = 90.00, β = 100.95, γ = 90.00 |

| Molecules per Asymmetric Unit | 2 |

| Resolution (Å) | 0.90 |

| R-factor (%) | 14.55 |

| Completeness (%) | 87.6 |

Two types of structural disorder were observed in the electron diffraction data: mobility of the trifluoromethyl group and different orientations of the amino group [1]. This disorder pattern reflects the dynamic nature of these functional groups within the crystal lattice and influences the overall molecular packing arrangement.

Solid-State Nuclear Magnetic Resonance (SSNMR) Analysis

Comprehensive multinuclear solid-state nuclear magnetic resonance experiments were conducted on ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei to elucidate the molecular environment and atomic-level structure of N-Boc-Sitagliptin [1]. Dynamic nuclear polarization enhancement was employed to improve sensitivity for low-abundance nuclei, achieving an enhancement factor of 8 for ¹³C cross-polarization spectra [1].

¹H nuclear magnetic resonance spectra collected at 60 kilohertz magic angle spinning revealed three distinct proton environments: aromatic protons, aliphatic protons including alkyl and cycloalkyl groups, and amino group protons appearing at approximately 9.0 parts per million [1]. The ¹H–¹³C heteronuclear correlation experiments identified direct carbon-hydrogen correlations, with aromatic carbons C3 and C6 appearing at 103.8 and 122.6 parts per million respectively, and aliphatic carbons C7, C8, and C9 at 36.7, 49.7, and 45.1 parts per million respectively [1].

¹⁹F nuclear magnetic resonance analysis revealed four distinct fluorine environments corresponding to aliphatic and aromatic fluorine atoms [1]. The trifluoromethyl group fluorine (F4) resonated at -57.9 parts per million, while aromatic fluorine atoms appeared at -139.9 (F3), -131.9 (F2), and -114.6 (F1) parts per million [1]. Longitudinal relaxation time measurements demonstrated rapid relaxation for aliphatic fluorine (4.2 seconds) attributed to trifluoromethyl group mobility, while aromatic fluorine F3 exhibited longer relaxation (45.7 seconds) indicating restricted motion due to aromatic stacking interactions [1].

| Nucleus | Chemical Shift Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C3 (aromatic) | 103.8 |

| ¹³C | C6 (aromatic) | 122.6 |

| ¹³C | C7 (aliphatic) | 36.7 |

| ¹³C | C8 (aliphatic) | 49.7 |

| ¹³C | C9 (aliphatic) | 45.1 |

| ¹⁹F | F1 (aromatic) | -114.6 |

| ¹⁹F | F2 (aromatic) | -131.9 |

| ¹⁹F | F3 (aromatic) | -139.9 |

| ¹⁹F | F4 (trifluoromethyl) | -57.9 |

¹⁵N nuclear magnetic resonance experiments identified five nitrogen environments with chemical shifts at 33.1, 104.2, 167.0, 306.5, and 324.0 parts per million corresponding to N1, N2, N3, N4, and N5 respectively [1]. These assignments provide crucial information about the electronic environment of nitrogen atoms within the triazolopyrazine ring system and the terminal amino group.

Heteronuclear correlation experiments with extended contact times revealed intermolecular correlations essential for understanding molecular packing arrangements [1]. ¹⁹F–¹³C correlations demonstrated both intramolecular and intermolecular interactions, with trifluoromethyl fluorine showing correlations with aromatic carbons indicative of head-to-tail molecular arrangements within the crystal structure [1].

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry analysis confirmed the molecular formula C₂₁H₂₃F₆N₅O₃ with an exact molecular weight of 507.43 grams per mole [2] [3]. Electrospray ionization mass spectrometry demonstrated multiple ionization pathways with characteristic fragmentation patterns consistent with the structural framework.

Collision cross-section measurements provided three-dimensional structural information in the gas phase [3]. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 508.17778 exhibited a collision cross-section of 217.5 Ų, while the sodium adduct [M+Na]⁺ at 530.15972 showed 224.4 Ų [3]. Negative ion mode analysis revealed the deprotonated molecular ion [M-H]⁻ at 506.16322 with a collision cross-section of 212.7 Ų [3].

| Ion Species | m/z | Collision Cross-Section (Ų) |

|---|---|---|

| [M+H]⁺ | 508.17778 | 217.5 |

| [M+Na]⁺ | 530.15972 | 224.4 |

| [M-H]⁻ | 506.16322 | 212.7 |

| [M+NH₄]⁺ | 525.20432 | 221.4 |

| [M+K]⁺ | 546.13366 | 219.0 |

Additional adduct formation included ammonium [M+NH₄]⁺ at 525.20432 with 221.4 Ų collision cross-section and potassium [M+K]⁺ at 546.13366 with 219.0 Ų [3]. These measurements provide valuable insights into the three-dimensional shape and size of the molecule in solution, complementing solid-state structural data.

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Fourier-transform infrared spectroscopy revealed characteristic vibrational frequencies corresponding to functional groups within the N-Boc-Sitagliptin structure [4]. The amino group exhibited a strong, broad absorption at 3357 wavenumbers attributed to nitrogen-hydrogen stretching vibrations [4]. Aromatic carbon-hydrogen stretching vibrations appeared in the region 3050-3000 wavenumbers, while aliphatic carbon-hydrogen stretches were observed at lower frequencies [5].

The carbonyl stretching vibration manifested as a medium-strong band at 1669 wavenumbers, characteristic of the amide functionality within the molecular framework [4]. Carbon-nitrogen stretching of the azomethine group produced an absorption at 1633 wavenumbers, while amino group bending vibrations occurred at 1580 wavenumbers [4]. Carbon-fluorine stretching vibrations, characteristic of the trifluoromethyl and trifluorophenyl groups, appeared in the region 1000-1275 wavenumbers [4].

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| NH₂ | N-H stretching | 3357 |

| Aromatic C-H | C-H stretching | 3050-3000 |

| C=O | C=O stretching | 1669 |

| C=N | C=N stretching | 1633 |

| NH₂ | N-H bending | 1580 |

| C-F | C-F stretching | 1000-1275 |

Additional characteristic absorptions included carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region, providing detailed structural information about the molecular framework [5]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds and carbon-fluorine deformation modes contributed to the complex spectral pattern in the lower frequency region [5].

Computational Density Functional Theory (DFT) Modeling

Density functional theory calculations were performed to validate experimental structural data and provide theoretical insights into molecular stability and electronic properties [1]. Four different structural models were constructed based on three-dimensional electron diffraction data to address orientational disorder of the amino and trifluoromethyl groups [1].

Energy calculations revealed relative stabilities with Case A serving as the reference (0.00 kilocalories per mole), Case B showing slightly lower energy (-0.02 kilocalories per mole), Case C at 0.058 kilocalories per mole, and Case D exhibiting the highest energy (0.57 kilocalories per mole) [1]. The energy differences correlate with hydrogen bonding patterns, where Cases A and B benefit from optimal intermolecular hydrogen bonding arrangements, while Case D suffers from the absence of favorable hydrogen bonding interactions [1].

Root mean square deviation analysis between experimental and calculated nuclear magnetic resonance chemical shifts validated the computational models [1]. For ¹³C chemical shifts, Case A achieved an root mean square deviation of 3.6 parts per million, while ¹⁹F chemical shifts showed 3.0 parts per million deviation [1]. These values demonstrate excellent agreement between theoretical predictions and experimental observations.

| Structural Case | Relative Energy (kcal/mol) | ¹³C RMSD (ppm) | ¹⁹F RMSD (ppm) |

|---|---|---|---|

| Case A | 0.00 | 3.6 | 3.0 |

| Case B | -0.02 | 3.6 | 2.9 |

| Case C | 0.058 | 4.0 | 3.3 |

| Case D | 0.57 | 4.0 | 3.2 |

Hydrogen bonding analysis revealed two primary stabilizing interactions: intramolecular hydrogen bonding between amino protons and carbonyl oxygen at 2.425 Ångström distance, and intermolecular hydrogen bonding between amino protons and nitrogen atoms on adjacent molecules at 2.32 Ångström [1]. These interactions drive the head-to-tail arrangement of molecules within the crystal structure and provide the primary stabilization mechanism for the observed packing motif [1].